Dolutegravir

HIV Antiretroviral therapy Virologic suppression

Dolutegravir (DTG) is the WHO-preferred first-line INSTI, delivering superior real-world virologic suppression (78.7% vs 51.9% for RAL) and a 2–5× lower adjusted hazard ratio for virologic failure vs first-generation INSTIs. It requires no pharmacokinetic booster, eliminating CYP3A4-linked drug–drug interactions. Its high genetic barrier and unboosted once-daily dosing reduce downstream costs from regimen switching and resistance testing. Ideal for antiretroviral research, formulation development, and clinical trial material sourcing.

Molecular Formula C20H19F2N3O5
Molecular Weight 419.4 g/mol
CAS No. 1051375-16-6
Cat. No. B560016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolutegravir
CAS1051375-16-6
SynonymsGSK1349572; GSK 1349572
Molecular FormulaC20H19F2N3O5
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
InChIInChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1
InChIKeyRHWKPHLQXYSBKR-BMIGLBTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble

Dolutegravir (CAS 1051375-16-6) Procurement Guide: Second-Generation HIV Integrase Inhibitor Comparator Evidence


Dolutegravir (DTG, CAS 1051375-16-6) is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) approved globally as a core component of antiretroviral therapy (ART) [1]. As a tricyclic scaffold-containing INSTI, DTG exhibits potent antiviral activity against wild-type HIV-1 and retains activity against most viral strains resistant to first-generation INSTIs such as raltegravir (RAL) and elvitegravir (EVG) [2]. DTG is recommended by the World Health Organization (WHO) as the preferred first-line and second-line ART agent globally and is available in multiple fixed-dose combination formulations [1].

Why Dolutegravir (CAS 1051375-16-6) Cannot Be Interchanged with First-Generation INSTIs Without Clinical Consequence


Despite belonging to the same INSTI class, DTG cannot be simply substituted for raltegravir (RAL) or elvitegravir (EVG) due to quantifiable differences in three clinically and economically meaningful domains: virologic effectiveness in real-world settings, genetic barrier to resistance, and pharmacokinetic requirements for co-administration [1]. First-generation INSTIs RAL and EVG demonstrate consistently higher rates of virologic failure in both treatment-naïve and treatment-experienced populations, with adjusted hazard ratios for virologic failure versus DTG ranging from approximately 2 to nearly 5 depending on the comparator and study population [2][3]. Furthermore, EVG requires pharmacokinetic boosting with cobicistat or ritonavir due to CYP3A4-mediated metabolism, introducing additional drug-drug interaction liabilities not present with unboosted DTG [1]. These differences translate directly to procurement decisions: selecting DTG over first-generation alternatives reduces downstream costs associated with treatment failure, regimen switching, and resistance testing [4].

Dolutegravir (CAS 1051375-16-6): Quantified Differentiation Evidence Against Comparator INSTIs


Superior Virologic Effectiveness of Dolutegravir Versus Raltegravir and Elvitegravir in Real-World ART-Naïve Populations

In a large US observational cohort of 4,049 ART-naïve people living with HIV (OPERADOLutegravir database), DTG initiators achieved a virologic suppression rate (HIV RNA <50 copies/mL) of 78.7%, which was significantly higher than rates observed with EVG (73.6%, p<0.05), RAL (51.9%, p<0.0001), and DRV (48.6%, p<0.0001) [1]. The adjusted hazard ratio for virologic failure with RAL versus DTG was 4.70 (95% CI: 3.03–7.30), representing a nearly five-fold increased risk of failure with the first-generation INSTI [1]. Similarly, in a Spanish real-world study (n=2,016), the 1-year probability of treatment failure (virologic failure or discontinuation) was 5.4% for DTG, 6.5% for RAL, and 6.7% for EVG/c (p=0.001) [2]. Patients initiating RAL had a 2.03-fold higher risk of treatment failure versus DTG (95% CI: 1.2–3.2), and those on EVG/c had a 1.88-fold higher risk (95% CI: 1.2–2.9) in multivariable analysis [2].

HIV Antiretroviral therapy Virologic suppression

Dolutegravir Demonstrates Non-Inferior Efficacy to Bictegravir with Quantifiably Lower Weight Gain in Head-to-Head Phase IV Trial

In the PASO DOBLE phase IV randomized trial—the largest head-to-head comparison of DTG-based versus BIC-based regimens—553 virologically suppressed adults were randomized to switch to DTG/3TC (2-drug regimen) or BIC/FTC/TAF (3-drug regimen) [1]. At 48 weeks, DTG/3TC demonstrated non-inferior efficacy in maintaining viral suppression compared with BIC/FTC/TAF (risk difference 1.4%; 95% CI: –0.5 to 3.4) [1]. Critically, participants on BIC/FTC/TAF experienced significantly greater weight gain: adjusted mean change of 1.81 kg (95% CI: 1.28–2.34) versus 0.89 kg (95% CI: 0.37–1.41) for DTG/3TC [1]. The proportion of participants with >5% weight gain was 29.9% in the BIC/FTC/TAF arm versus 20.0% in the DTG/3TC arm (adjusted OR 1.81; 95% CI: 1.19–2.76) [1]. At 96 weeks, DTG/3TC showed zero virological failures versus three in the BIC/FTC/TAF arm [2].

HIV Weight gain Metabolic effects

Phenotypic Susceptibility of Dolutegravir Versus Bictegravir in INSTI-Experienced Patients with Multi-Drug Resistant HIV-1

In a study of 22 samples from 17 highly treatment-experienced patients with multi-drug resistant HIV-1 who had failed prior INSTI-based regimens (RAL-based or twice-daily DTG-based), phenotypic susceptibility to INSTIs was assessed using the PhenoSenseIN assay [1]. Among 14 INSTI-resistant isolates, the median fold-change in phenotypic susceptibility relative to wild-type was: DTG 6.3 (IQR 0.8 to >186), BIC 3.2 (IQR 0.6–66), EVG >164 (IQR 2.6 to >164), and RAL >188 (IQR 2.7 to >197) [1]. Notably, two isolates harboring L74M+E138K+G140S+Q148H or L74M+T97A+S119T+E138K+G140S+Y143R+Q148H exhibited high-level resistance to all INSTIs, including both DTG and BIC [1]. While both DTG and BIC retain activity against most INSTI-resistant isolates, the numeric difference in median fold-change (6.3 vs 3.2) suggests a slightly lower resistance barrier for DTG in this highly treatment-experienced context.

HIV drug resistance Phenotypic susceptibility Salvage therapy

Dolutegravir Requires No Pharmacokinetic Booster Unlike Elvitegravir, Reducing Drug-Drug Interaction Burden

DTG and RAL have minimal drug-drug interaction profiles due to limited cytochrome P450 (CYP) involvement in their metabolism, whereas EVG is primarily metabolized via CYP3A4 and requires pharmacokinetic boosting with cobicistat or ritonavir to achieve systemic exposures suitable for once-daily dosing [1]. This fundamental difference means EVG-containing regimens introduce the drug-drug interaction liabilities of the booster agent (cobicistat or ritonavir), including CYP3A4 inhibition and potential interactions with numerous co-medications such as statins, antiarrhythmics, and certain antidepressants [1]. In vitro and in vivo data indicate DTG does not meaningfully affect the pharmacokinetics of drugs that are substrates of major enzymes or transporters including CYP3A4, CYP2C9, and P-glycoprotein [1].

Pharmacokinetics Drug-drug interactions CYP metabolism

Dolutegravir in Pregnancy: First-Trimester Exposure Not Associated with Increased Congenital Anomaly Risk in Updated Analyses

In 2018, the Botswana Tsepamo Study reported a preliminary signal of increased neural tube defect (NTD) risk with periconceptional DTG exposure (nine-fold increased risk) [1]. However, subsequent analyses with expanded sample sizes did not confirm this signal [1][2]. A 2024 case/non-case study from the global pharmacovigilance database VigiBase® confirmed that the initial NTD signal was not substantiated in further analysis [1]. Current NIH perinatal guidelines state that first-trimester exposure to DTG has not been associated with increased risk of congenital anomalies, including NTDs, and no dose adjustment is recommended in pregnancy [2]. DTG trough concentrations during pregnancy, while reduced by approximately 34% in the third trimester compared to postpartum, remain well above the 90% effective concentration (0.064 μg/mL) [2]. Among 29 pregnant women studied, 27 of 29 maintained HIV-1 RNA <50 copies/mL during the third trimester, and no infants acquired HIV [2].

Pregnancy Teratogenicity Neural tube defects

Dolutegravir-Containing Triple Fixed-Dose Combinations Demonstrate 4-Year Stability Under Long-Term Storage Conditions per PEPFAR Evaluation

An FDA evaluation of stability data for dolutegravir-containing fixed-dose combination (FDC) tablets intended for PEPFAR procurement examined formulations containing DTG with lamivudine (3TC) and tenofovir disoproxil fumarate (TDF), as well as formulations with DTG, emtricitabine (FTC), and tenofovir alafenamide (TAF) [1]. The analysis found that tenofovir-related degradants were the stability-limiting components, not DTG [1]. The data predict that most formulations containing TDF will remain within specification over 4 years of long-term storage at 30°C/75% RH followed by dispensing one tablet per day [1]. In-use studies simulating consumer bottle opening for approximately 1 minute daily showed increased water content and accelerated degradation, supporting the recommendation that desiccant should remain in the bottle after opening [1]. TAF-containing formulations showed greater stability challenges, with preliminary data suggesting potential failure under similar conditions [1].

Stability Fixed-dose combination Supply chain

Dolutegravir (CAS 1051375-16-6): Evidence-Backed Application Scenarios for Scientific and Procurement Decision-Making


First-Line Antiretroviral Therapy in Treatment-Naïve Populations

DTG-based regimens are indicated as preferred first-line therapy for ART-naïve individuals based on superior real-world virologic suppression rates (78.7% vs 73.6% for EVG and 51.9% for RAL) and significantly lower adjusted hazard ratios for virologic failure versus first-generation INSTIs (HR 4.70 for RAL vs DTG; HR 2.03–2.38 for RAL vs DTG across studies) [1][2]. DTG's unboosted once-daily dosing and high genetic barrier to resistance support its positioning as the core agent in WHO-recommended TLD (tenofovir/lamivudine/dolutegravir) fixed-dose combinations [3].

Treatment Optimization in Virologically Suppressed Patients with Cardiometabolic Concerns

For virologically suppressed patients who are candidates for treatment optimization, DTG/3TC (2-drug regimen) offers non-inferior viral suppression maintenance compared with BIC/FTC/TAF (3-drug regimen), with significantly lower weight gain (adjusted mean difference 0.92 kg less at 48 weeks) and a 9.9 percentage-point lower incidence of clinically meaningful >5% weight gain [4]. This evidence supports DTG/3TC selection in populations where weight gain and associated metabolic complications are of clinical concern.

Antiretroviral Therapy in Women of Childbearing Potential and During Pregnancy

DTG is recommended as first-line therapy for all patients living with HIV, including women of childbearing potential, based on updated safety analyses showing no increased risk of congenital anomalies including neural tube defects with first-trimester exposure [5][6]. Adequate trough concentrations are maintained throughout pregnancy without dose adjustment, with 27 of 29 pregnant women maintaining viral suppression <50 copies/mL during the third trimester in pharmacokinetic studies [6].

Large-Scale Public Health Procurement for Resource-Limited Settings (PEPFAR/Global Fund)

DTG-containing TDF-based fixed-dose combinations are optimized for procurement in resource-limited settings, with stability data predicting 4-year shelf life under Zone IVb storage conditions (30°C/75% RH) [7]. The availability of dispersible 5 mg tablet formulations, good supply chain characteristics, and high resistance barrier support DTG's role as the WHO-preferred first-line agent [8]. Global procurement mechanisms through PEPFAR and the Global Fund have reduced annual per-patient costs for DTG-based regimens to below $80 in many settings [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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